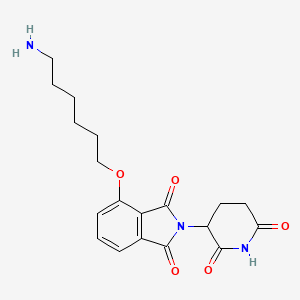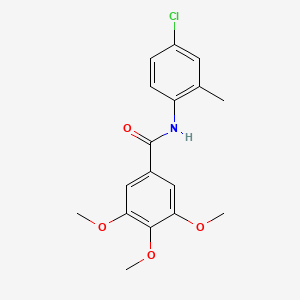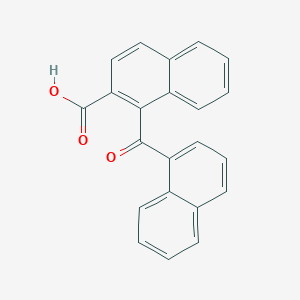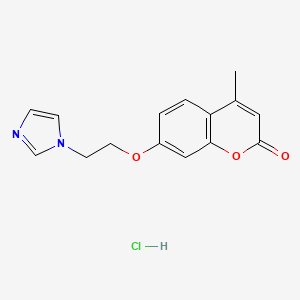
Stanozolol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stanozolol-d3 is a deuterated form of stanozolol, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is primarily used as an internal standard in analytical chemistry, particularly in the quantification of stanozolol levels in biological samples such as urine, serum, and plasma . Stanozolol itself is known for its therapeutic applications in treating hereditary angioedema and its use as a performance-enhancing drug .
準備方法
The preparation of stanozolol-d3 involves the deuteration of stanozolol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The reaction conditions must be carefully controlled to ensure complete deuteration and to avoid any side reactions .
化学反応の分析
Stanozolol-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Stanozolol can be oxidized to form hydroxystanozolol derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert stanozolol to its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Stanozolol can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
The major products formed from these reactions include hydroxystanozolol, stanozolol alcohols, and various substituted derivatives.
科学的研究の応用
Stanozolol-d3 is widely used in scientific research for:
Analytical Chemistry: It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of stanozolol and its metabolites in biological samples.
Pharmaceutical Research: This compound is used to study the pharmacokinetics and metabolism of stanozolol in both human and veterinary medicine.
Doping Control: It is employed in anti-doping laboratories to detect the presence of stanozolol in athletes’ samples.
作用機序
Stanozolol-d3, being an isotopologue of stanozolol, shares the same mechanism of action. Stanozolol binds to androgen receptors, promoting anabolic effects such as increased protein synthesis and muscle growth. It also has androgenic effects, contributing to the development and maintenance of masculine characteristics . The molecular targets include androgen receptors and glucocorticoid binding proteins .
類似化合物との比較
Stanozolol-d3 is unique due to its deuterium substitution, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
Stanozolol: The non-deuterated form, widely used in medicine and sports.
3’-Hydroxystanozolol: A metabolite of stanozolol, often analyzed in doping control.
Oxandrolone: Another anabolic steroid with similar therapeutic applications but different chemical structure and properties.
This compound’s uniqueness lies in its use as an internal standard, providing accurate and reliable analytical results in various scientific fields.
特性
CAS番号 |
88247-87-4 |
|---|---|
分子式 |
C21H32N2O |
分子量 |
331.5 g/mol |
IUPAC名 |
(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |
InChI |
InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14-,15+,16-,17-,19-,20-,21-/m0/s1/i3D3 |
InChIキー |
LKAJKIOFIWVMDJ-ODIQZFBKSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C)C)O |
正規SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Benzoyl-5-(3-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B11938419.png)
![3-Ethenylbicyclo[2.2.1]heptan-3-ol](/img/structure/B11938424.png)



![2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B11938453.png)


